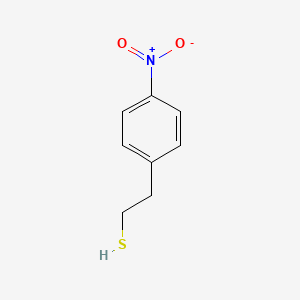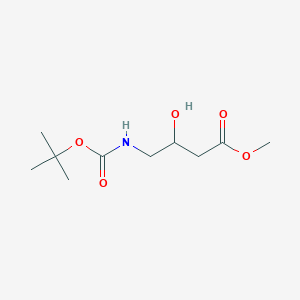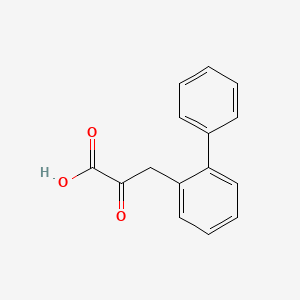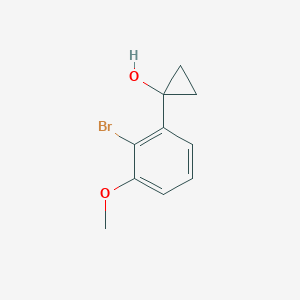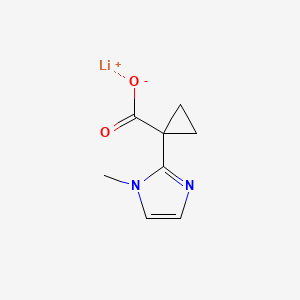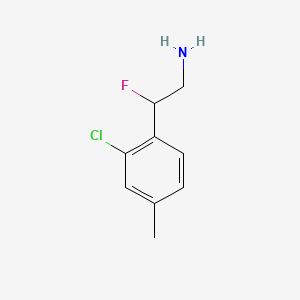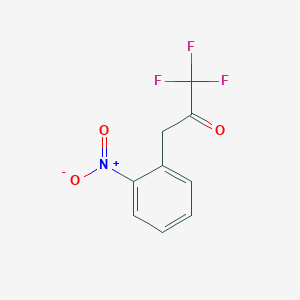
1,1,1-Trifluoro-3-(2-nitrophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-3-(2-nitrophenyl)propan-2-one is an organic compound with the molecular formula C9H6F3NO3 It is characterized by the presence of a trifluoromethyl group and a nitrophenyl group attached to a propanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-3-(2-nitrophenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 2-nitrobenzaldehyde with trifluoroacetone in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trifluoro-3-(2-nitrophenyl)propan-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1,1,1-Trifluoro-3-(2-aminophenyl)propan-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Carboxylic acids and other oxidized products.
Applications De Recherche Scientifique
1,1,1-Trifluoro-3-(2-nitrophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential neuroprotective properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with enhanced bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1,1-Trifluoro-3-(2-nitrophenyl)propan-2-one involves its interaction with various molecular targets and pathways. For example, its neuroprotective effects are believed to be mediated through the inhibition of apoptotic pathways in neurons. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trifluoro-3-(3-nitrophenyl)propan-2-one: Similar structure but with the nitro group in a different position.
1,1,1-Trifluoro-3-phenyl-2-propanone: Lacks the nitro group, resulting in different chemical properties.
1,1,1,3,3,3-Hexafluoro-2-propanol: Contains a hexafluoro group instead of a trifluoromethyl group.
Uniqueness
1,1,1-Trifluoro-3-(2-nitrophenyl)propan-2-one is unique due to the combination of its trifluoromethyl and nitrophenyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H6F3NO3 |
|---|---|
Poids moléculaire |
233.14 g/mol |
Nom IUPAC |
1,1,1-trifluoro-3-(2-nitrophenyl)propan-2-one |
InChI |
InChI=1S/C9H6F3NO3/c10-9(11,12)8(14)5-6-3-1-2-4-7(6)13(15)16/h1-4H,5H2 |
Clé InChI |
KDPZUQVRFHVGNT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CC(=O)C(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


